Lobetyolin

Description

from Herba Lobeliae Chinensis

Properties

IUPAC Name |

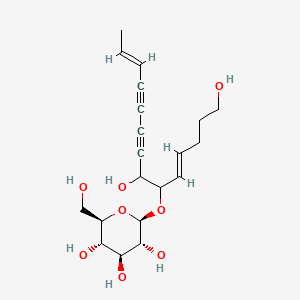

(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-MXFZCOKBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#C[C@H]([C@@H](/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129277-38-9 | |

| Record name | Lobetyolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOBETYOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJZ71TRO1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Effects of Lobetyolin: Preclinical Evidence and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobetyolin, a polyacetylene glycoside predominantly isolated from Codonopsis pilosula, has emerged as a compound of interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the current preclinical evidence supporting the neuroprotective effects of this compound, with a primary focus on its demonstrated efficacy in a Caenorhabditis elegans model of Alzheimer's disease. This document summarizes key quantitative data, details the experimental protocols used in these foundational studies, and illustrates the proposed signaling pathways through which this compound may exert its therapeutic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic agents for neurodegenerative diseases.

Quantitative Data on the Neuroprotective Effects of this compound

The primary evidence for this compound's neuroprotective effects comes from a study utilizing transgenic C. elegans models of Alzheimer's disease. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of this compound on Amyloid-β (Aβ) Deposition in C. elegans (CL2006 Strain) [1]

| This compound Concentration (µM) | Reduction in Aβ Plaques (%) |

| 12.5 | Significant Reduction (p < 0.05) |

| 25 | Significant Reduction (p < 0.05) |

| 50 | 54.8 ± 9.4 |

Table 2: Effect of this compound on Aβ-Induced Paralysis in C. elegans (CL4176 Strain) [1]

| This compound Concentration (µM) | Time to 50% Paralysis (PT₅₀) (hours) | Delay in Paralysis (%) |

| 0 (Control) | 28.67 ± 0.67 | N/A |

| 12.5 | No Significant Delay | N/A |

| 25 | 32.67 ± 0.67 | 13.9 |

| 50 | 34.67 ± 1.33 | 20.9 |

Table 3: Effect of this compound on Lifespan in Wild-Type (N2) and Aβ-Expressing (CL4176) C. elegans [1]

| C. elegans Strain | This compound Concentration (µM) | Mean Lifespan Extension (%) |

| N2 (Wild-Type) | 25 | 16.7 |

| N2 (Wild-Type) | 50 | 25.0 |

| CL4176 (Aβ-Expressing) | 50 | 18.2 |

Table 4: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in C. elegans [1]

| C. elegans Strain | This compound Concentration (µM) | Reduction in ROS (%) |

| N2 (Wild-Type) | 50 | 28.1 ± 8.9 |

| CL4176 (Aβ-Expressing) | 12.5 | 12.8 ± 3.8 |

| CL4176 (Aβ-Expressing) | 25 | 14.0 ± 3.7 |

| CL4176 (Aβ-Expressing) | 50 | 22.4 ± 3.8 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on standard procedures for C. elegans research and the specifics of the this compound study.

Aβ Deposition Assay using Thioflavin T Staining

This protocol is used to visualize and quantify amyloid-β aggregates in transgenic C. elegans.

-

Synchronization of C. elegans : Grow age-synchronized populations of the CL2006 strain on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

-

This compound Treatment : Expose the synchronized worms to different concentrations of this compound (12.5, 25, and 50 µM) mixed into the NGM plates from the L1 larval stage.

-

Fixation : At the young adult stage, harvest the worms and wash them with M9 buffer. Fix the worms in 4% paraformaldehyde.

-

Permeabilization : Permeabilize the fixed worms by freeze-thaw cycles.

-

Thioflavin T Staining : Incubate the worms with Thioflavin T (ThT) solution, which specifically binds to β-sheet-rich structures like Aβ aggregates.

-

Microscopy and Quantification : Mount the stained worms on slides and visualize them using a fluorescence microscope. Count the number of ThT-positive aggregates in the anterior region of each worm.

Aβ-Induced Paralysis Assay

This assay measures the ability of this compound to protect against the toxic effects of Aβ expression in the muscle cells of C. elegans.

-

Synchronization and Treatment : Synchronize the CL4176 transgenic strain and expose them to various concentrations of this compound on NGM plates as described above.

-

Induction of Aβ Expression : Induce the expression of the Aβ₁₋₄₂ transgene by shifting the temperature of the incubator to 25°C.

-

Scoring Paralysis : At regular intervals following the temperature shift, score the number of paralyzed worms. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

-

Data Analysis : Calculate the percentage of paralyzed worms at each time point and determine the PT₅₀, the time at which 50% of the worms are paralyzed.

Lifespan Assay

This protocol assesses the effect of this compound on the lifespan of both wild-type and transgenic C. elegans.

-

Synchronization and Treatment : Prepare synchronized populations of N2 (wild-type) and CL4176 (Aβ-expressing) worms and expose them to different concentrations of this compound.

-

Transfer to Fresh Plates : During the reproductive period, transfer the worms to fresh plates every other day to separate them from their progeny.

-

Scoring Survival : At regular intervals, count the number of live and dead worms. A worm is considered dead if it does not respond to gentle prodding.

-

Data Analysis : Construct survival curves and calculate the mean lifespan for each treatment group.

Intracellular ROS Measurement using DCFH-DA

This assay quantifies the levels of reactive oxygen species within the worms.

-

Synchronization and Treatment : Expose synchronized N2 and CL4176 worms to this compound at the desired concentrations.

-

Staining with DCFH-DA : Harvest the worms and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement : Measure the fluorescence intensity of the worms using a fluorescence microplate reader or by capturing and analyzing fluorescence micrographs.

-

Data Analysis : Quantify the relative fluorescence intensity for each treatment group to determine the levels of intracellular ROS.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound appear to be mediated through the modulation of cellular stress response pathways, particularly those related to oxidative stress.

Regulation of Glutathione Metabolism

The primary mechanism of neuroprotection identified for this compound in the C. elegans model is the reprogramming of glutathione-centered redox metabolism.[1] this compound treatment leads to the selective modulation of glutathione-S-transferase (GST) isoforms, specifically suppressing the expression of gst-38 while elevating the expression of gst-1.[1] This shift in GST expression likely enhances the detoxification of harmful metabolites and reduces oxidative stress, thereby protecting the neurons from Aβ-induced toxicity.

References

Lobetyolin's Role in Modulating Glutamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin, a bioactive polyacetylene glycoside primarily isolated from Codonopsis pilosula, has emerged as a significant modulator of glutamine metabolism, demonstrating notable anti-cancer properties. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on glutamine transport and downstream signaling pathways. Through the systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions, this document provides a comprehensive resource for researchers and professionals in oncology and drug development.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened dependence on glutamine for survival and proliferation.[1] Glutamine, a non-essential amino acid, serves as a critical source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a vital role in maintaining redox homeostasis.[1][2][3] A key mediator of glutamine uptake in cancer cells is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[4][5] Elevated expression of ASCT2 is common in various cancers and is often associated with poor prognosis.[4] this compound has been identified as a potent inhibitor of glutamine metabolism, primarily through the downregulation of ASCT2, making it a promising candidate for therapeutic development.[5][6][7] This guide will delve into the molecular mechanisms, experimental validation, and signaling pathways associated with this compound's effects.

Mechanism of Action: Inhibition of Glutamine Metabolism

This compound exerts its primary anti-tumor effects by disrupting glutamine metabolism at the point of cellular uptake. The core mechanism involves the downregulation of the ASCT2 transporter, leading to a cascade of downstream effects that culminate in apoptosis and reduced cell proliferation.[6][7][8]

Downregulation of ASCT2 (SLC1A5)

Studies have consistently shown that this compound treatment leads to a significant reduction in both the mRNA and protein expression of ASCT2 in various cancer cell lines, including colon, gastric, and breast cancer.[6][7][8][9] This reduction in ASCT2 levels directly curtails the cancer cells' ability to import glutamine from the extracellular environment.[7][9]

Impact on Intracellular Metabolites

The inhibition of glutamine uptake by this compound leads to a dose-dependent decrease in the intracellular concentrations of key metabolites derived from glutamine.[4][6] As detailed in the subsequent tables, this includes a reduction in:

-

Glutamine: The primary substrate for glutaminolysis.

-

Glutamic Acid: The product of glutamine deamination by glutaminase.[4]

-

α-Ketoglutarate (α-KG): A critical intermediate of the TCA cycle, produced from glutamate.[4]

-

ATP: Cellular energy currency, the production of which is supported by the anaplerotic influx of glutamine-derived carbons into the TCA cycle.[4][10]

-

Glutathione (GSH): A major intracellular antioxidant, for which glutamine is a precursor.[4][10]

The depletion of these metabolites cripples the bioenergetic and biosynthetic capacity of cancer cells and disrupts their redox balance.[2][10]

Induction of Oxidative Stress and Apoptosis

The reduction in GSH levels following this compound treatment leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress.[7][10] This elevated ROS contributes to mitochondria-mediated apoptosis, a key outcome of this compound's action.[7] Apoptosis is further confirmed by the increased expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP, and decreased expression of anti-apoptotic proteins like survivin.[6][10]

Signaling Pathways Modulated by this compound

This compound's effect on ASCT2 expression is not a direct interaction but is mediated through the modulation of specific intracellular signaling pathways.

The AKT/GSK3β/c-Myc Axis

In gastric and breast cancer cells, this compound has been shown to suppress the phosphorylation of AKT and GSK3β.[7][9] This leads to an increase in the phosphorylation of the transcription factor c-Myc at its Threonine 58 residue, a modification that marks c-Myc for degradation.[10] As c-Myc is a known transcriptional activator of the SLC1A5 gene (encoding ASCT2), its downregulation by this compound results in reduced ASCT2 expression.[8][9] Overexpression of a constitutively active form of AKT (Myr-AKT) has been shown to reverse the this compound-induced downregulation of c-Myc and ASCT2, confirming the role of this pathway.[8][9]

Figure 1: this compound's modulation of the AKT/GSK3β/c-Myc signaling pathway.

The p53 Pathway

In colon cancer cells, the tumor suppressor protein p53 appears to play a role in the apoptotic process induced by this compound.[6] Treatment with this compound was associated with the nuclear transportation of p53 and the expression of its downstream targets, p21 and Bax.[4][6] Interestingly, the inhibition of p53 using Pifithrin-α was found to promote the inhibitory effect of this compound on ASCT2-mediated apoptosis, suggesting a complex interplay that warrants further investigation.[4][6]

Figure 2: Involvement of the p53 pathway in this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Glutamine Metabolism Markers in HCT-116 Colon Cancer Cells[4][6]

| Parameter | This compound Concentration | Outcome |

| Glutamine | 10, 20, 40 µmol/L | Evident reduction (P < .01) |

| Glutamic Acid | 10 µmol/L | Reduction (P < .05) |

| 20, 40 µmol/L | Remarkable decrease (P < .01) | |

| α-Ketoglutarate | 10, 20, 40 µmol/L | Evident reduction (P < .01) |

| ATP | 20, 40 µmol/L | Suppressed generation (P < .05) |

| GSH | 20, 40 µmol/L | Suppressed generation (P < .01) |

Table 2: Effect of this compound on Gastric Cancer (GC) Cells (MKN-45 and MKN-28)[7][10]

| Parameter | This compound Concentration | Outcome | Cell Line(s) |

| Cell Viability (IC50) | 27.74 µM | 50% inhibition | MKN-45 |

| 19.31 µM | 50% inhibition | MKN-28 | |

| Glutamine Uptake | 10, 20, 40 µM | Dose-dependent decrease | MKN-45, MKN-28 |

| ATP Production | 20, 40 µM | Significantly inhibited | MKN-45, MKN-28 |

| GSH Level | 10, 20, 40 µM | Significantly decreased | MKN-45, MKN-28 |

| ROS Level | 10, 20, 40 µM | Significantly increased | MKN-45, MKN-28 |

| Apoptotic Rate | 10, 20, 40 µM | Notably elevated | MKN-45, MKN-28 |

Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the effects of this compound on glutamine metabolism.

Cell Culture and Treatment

Cancer cell lines (e.g., HCT-116, MKN-45, MKN-28, MDA-MB-231) are cultured in appropriate media (e.g., DMEM).[6][7][9][10] For experiments, cells are incubated with varying concentrations of this compound (typically 0, 10, 20, 40 µM) for a specified period (e.g., 24 hours).[7][9][10] In some studies, cells are co-incubated with inhibitors such as Benserazide (ASCT2 inhibitor) or Pifithrin-α (p53 inhibitor).[4][6]

Cell Viability and Proliferation Assays

-

MTT Assay: Used to assess cell viability and determine the IC50 value of this compound.[7][10] Cells are treated with this compound, followed by incubation with MTT solution. The resulting formazan crystals are dissolved, and absorbance is measured to quantify viable cells.[10]

Measurement of Glutamine Metabolism

-

Metabolite Quantification: The intracellular levels of glutamine, glutamic acid, α-ketoglutarate, ATP, and GSH are measured using commercially available kits according to the manufacturer's instructions.[4][6][10]

-

Glutamine Uptake Assay: Cells are treated with this compound, and the uptake of glutamine from the culture medium is measured to assess the direct impact on transport.[7][10]

Apoptosis Assays

-

Annexin V-FITC/PI Staining: This flow cytometry-based method is used to quantify the percentage of apoptotic and necrotic cells.[4][6] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4][6]

Gene and Protein Expression Analysis

-

RT-qPCR (Real-Time Quantitative Polymerase Chain Reaction): Used to measure the mRNA expression levels of genes of interest, such as SLC1A5 (ASCT2).[4][6]

-

Western Blot Analysis: This technique is used to detect the protein levels of ASCT2 and key signaling molecules (e.g., total and phosphorylated AKT, GSK3β, c-Myc, p53) and apoptosis-related proteins (e.g., caspases, PARP, Bax, p21).[4][6][7][10]

-

Immunofluorescence Staining: Used to visualize the subcellular localization and expression of proteins like ASCT2 within the cells.[4][6]

In Vivo Xenograft Models

-

Tumor Growth Studies: Human cancer cells (e.g., HCT-116, MKN-45) are subcutaneously injected into nude mice to establish xenograft tumors.[4][6][7][10] Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time to evaluate its in vivo anti-cancer efficacy.[6][7]

References

- 1. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - ProQuest [proquest.com]

- 6. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Discovery and Chemical Structure of Lobetyolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin is a polyacetylene glycoside, a class of natural products known for a diverse range of biological activities. It has been identified as a significant bioactive constituent in several medicinal plants, most notably from the roots of Codonopsis pilosula (Dangshen), a herb with a long history in traditional Chinese medicine.[1] This technical guide provides an in-depth overview of the discovery of this compound, the methodologies used for its isolation, and the elucidation of its chemical structure. Furthermore, it details some of the key signaling pathways modulated by this compound, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound has been isolated from several plant species, including Lobelia giberroa, Lobelia inflata, and Codonopsis pilosula.[1][2] The initial discovery and subsequent isolation have often been guided by bioassays to identify the most active components of plant extracts.

Bioassay-Guided Fractionation

A common strategy for isolating this compound is bioassay-guided fractionation. This process involves a stepwise separation of a crude plant extract into various fractions, with each fraction being tested for a specific biological activity (e.g., antimalarial, anticancer). The most active fraction is then subjected to further separation until a pure, active compound is isolated.

A study on Lobelia giberroa roots utilized an in vivo antimalarial bioassay to guide the fractionation process, which successfully led to the isolation of this compound as the main active ingredient.[3][4]

Experimental Protocol: Isolation of this compound from Lobelia giberroa

-

Extraction: The air-dried and powdered roots of L. giberroa are extracted with 80% methanol at room temperature with periodic shaking. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.[3][4]

-

Fractionation: The dried crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, ethyl acetate, and methanol.[3][4]

-

Bioassay: Each solvent fraction is tested for its biological activity (e.g., antimalarial activity in Plasmodium berghei-infected mice). The most potent fraction (typically the methanol fraction) is selected for further purification.[3][4]

-

Chromatographic Purification: The active methanol fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated to yield pure this compound.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₈ | [5] |

| Molecular Weight | 396.4 g/mol | [5] |

| CAS Number | 129277-38-9 | [5] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [5] |

| Appearance | Yellow solid | [6] |

Structural Elucidation

The determination of this compound's complex structure, a C14-polyacetylene glucoside, relied on the combined interpretation of data from several spectroscopic techniques.[3]

Experimental Protocols: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.

-

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. For this compound, characteristic absorptions would indicate hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and carbon-carbon triple bonds (C≡C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular fragments.

-

Spectroscopic Data

The following table summarizes the reported ¹³C NMR data for this compound.[6]

| Carbon Atom | Chemical Shift (δ) in ppm | Carbon Type (from DEPT) |

| 1 | 60.58 | CH₂ |

| 2 | 28.94 | CH₂ |

| 3 | 32.55 | CH₂ |

| 4 | 109.66 | CH |

| 5 | 145.48 | CH |

| 6 | 80.02 | CH |

| 7 | 65.08 | CH |

| 8 | - | C |

| 9 | - | C |

| 10 | - | C |

| 11 | - | C |

| 12 | 125.53 | CH |

| 13 | 136.62 | CH |

| 14 | 19.12 | CH₃ |

| 1' | 100.54 | CH |

| 2' | 73.75 | CH |

| 3' | 77.44 | CH |

| 4' | 70.61 | CH |

| 5' | 77.37 | CH |

| 6' | 61.55 | CH₂ |

Relevant Signaling Pathways

Recent research has begun to uncover the molecular mechanisms behind this compound's biological activities, particularly its anticancer effects. One of the key pathways identified is the AKT/GSK3β/c-Myc signaling axis.

This compound has been shown to inhibit the phosphorylation of AKT and GSK3β.[3] This leads to an increase in the phosphorylation of the oncoprotein c-Myc at its Threonine 58 residue, which marks c-Myc for degradation.[3] The downregulation of c-Myc, in turn, reduces the expression of the glutamine transporter ASCT2.[3] This cascade of events ultimately inhibits cancer cell proliferation and induces apoptosis by disrupting glutamine metabolism.[2][3]

Conclusion

This compound, a polyacetylene glycoside discovered through bioassay-guided fractionation of medicinal plants, has been structurally characterized using a combination of modern spectroscopic techniques. Its defined chemical structure and growing body of pharmacological evidence, particularly related to the modulation of key cancer-related signaling pathways, make it a compound of significant interest for further preclinical and clinical investigation. This guide provides a foundational technical overview to support ongoing and future research into the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. minio.scielo.br [minio.scielo.br]

- 6. researchgate.net [researchgate.net]

Lobetyolin's Impact on Amyloid-Beta Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to global health, with the aggregation of amyloid-beta (Aβ) peptides being a central pathological hallmark. The formation of Aβ plaques disrupts normal cellular function, leading to neurotoxicity and cognitive decline. Consequently, the identification of novel therapeutic agents that can inhibit or modulate Aβ aggregation is a primary focus of AD research. Lobetyolin, a polyacetylene glycoside, has emerged as a promising natural compound with demonstrated efficacy in reducing Aβ aggregation and its associated toxicity in preclinical models. This technical guide provides a comprehensive overview of the effects of this compound on Aβ aggregation, detailing quantitative data, experimental methodologies, and proposed mechanisms of action to support further research and development in this area.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vivo studies investigating the impact of this compound on Aβ-expressing Caenorhabditis elegans models.

Table 1: Effect of this compound on Aβ Deposition in C. elegans (CL2006)

| This compound Concentration (µM) | Reduction in Aβ Deposits (%) | p-value |

| 12.5 | Not specified | < 0.05 |

| 25 | Not specified | < 0.05 |

| 50 | 54.8 ± 9.4 | < 0.05 |

Data derived from Thioflavin T (ThT) staining of Aβ plaques in the anterior region of the nematodes.[1]

Table 2: Effect of this compound on Paralysis Phenotype in C. elegans (CL4176)

| Treatment Group | PT50 (hours) | Delay in Paralysis (%) |

| Control | 28.67 ± 0.67 | - |

| This compound (25 µM) | 32.67 ± 0.67 | ~14% |

| This compound (50 µM) | 34.67 ± 1.33 | 20.9 ± 4.5 |

PT50 represents the time at which 50% of the nematode population exhibited paralysis induced by Aβ1-42 expression.[1]

Table 3: Effect of this compound on Lifespan in C. elegans

| Worm Strain | This compound Concentration (µM) | Lifespan Increase (%) |

| CL4176 (Aβ-expressing) | Not specified | Up to 18.2 |

| N2 (Wild-type) | Not specified | Up to 25.0 |

[1]

Table 4: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) in C. elegans

| Worm Strain | Maximum ROS Decline (%) |

| N2 (Wild-type) | 28.1 ± 8.9 |

| CL4176 (Aβ-expressing) | 22.4 ± 3.8 |

[1]

Experimental Protocols

This section outlines a generalized protocol for in vitro Aβ aggregation assays, which can be adapted to evaluate the inhibitory effects of this compound. This protocol is a synthesis of established methodologies.[2][3][4][5]

Preparation of Monomeric Amyloid-Beta Peptides

To ensure reproducible aggregation kinetics, it is critical to start with a homogenous monomeric solution of Aβ.

-

Materials : Synthetic Aβ1-42 peptide, hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO).

-

Procedure :

-

Dissolve synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mM.

-

Incubate for 1-2 hours at room temperature to ensure complete monomerization.

-

Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.

-

Store the resulting peptide film at -20°C.

-

Prior to use, resuspend the peptide film in DMSO to a stock concentration of 5 mM.

-

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.

-

Materials : Monomeric Aβ1-42 stock solution, ThT stock solution (e.g., 5 mM in water), assay buffer (e.g., phosphate-buffered saline, pH 7.4), this compound stock solution (in a suitable solvent like DMSO), 96-well black, clear-bottom microplates.

-

Procedure :

-

Prepare a working solution of Aβ1-42 by diluting the DMSO stock into the assay buffer to the desired final concentration (e.g., 10-20 µM).

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add the Aβ1-42 working solution to the wells.

-

Add ThT to each well to a final concentration of 5-10 µM.

-

Seal the plate and incubate at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity at regular intervals using a microplate reader (excitation ~440 nm, emission ~485 nm).

-

Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound can be quantified by comparing the lag time, maximum fluorescence, and slope of the aggregation curves between treated and control samples.

-

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM allows for the direct visualization of Aβ aggregate morphology.

-

Procedure :

-

At the end of the ThT assay, take aliquots from the wells.

-

Apply a small volume (e.g., 5 µL) to a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

Optionally, negatively stain the sample with a solution like 2% uranyl acetate.

-

Allow the grid to dry completely.

-

Image the grid using a transmission electron microscope to observe the presence and morphology of fibrils, oligomers, or amorphous aggregates.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound inhibits Aβ aggregation are still under investigation. However, current evidence from C. elegans studies suggests a significant role for the modulation of glutathione metabolism.[1]

Proposed Mechanism of Action

This compound has been shown to reprogram glutathione-centered redox metabolism.[1] Specifically, it suppresses the expression of gst-38 while elevating the expression of gst-1.[1] This modulation of glutathione-S-transferases (GSTs) suggests that this compound may enhance the cellular defense against oxidative stress, a key factor in Aβ-induced toxicity. By reducing oxidative stress, this compound may indirectly inhibit Aβ aggregation, as oxidative conditions are known to promote protein misfolding and aggregation.

Furthermore, it is hypothesized that this compound may directly interact with Aβ monomers or early oligomers, stabilizing non-amyloidogenic conformations and preventing their assembly into toxic fibrils. However, direct evidence for this interaction is yet to be established.

Visualizations

Experimental Workflow for In Vitro Aβ Aggregation Assay

Caption: Workflow for assessing this compound's effect on Aβ aggregation.

Proposed Mechanism of this compound Action

References

- 1. This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 3. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Amyloid Protein Aggregation | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

Foundational Research on the Antioxidant Properties of Lobetyolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylenic glycoside primarily isolated from the roots of plants in the Campanulaceae family, such as Codonopsis pilosula (Dangshen), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against pathologies precipitated or exacerbated by oxidative stress. This technical guide provides an in-depth overview of the foundational research exploring the antioxidant capacities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Antioxidant Data

The antioxidant potential of this compound has been evaluated through various in vitro and in vivo models. While direct radical scavenging activity data from cell-free assays such as DPPH and ABTS for isolated this compound are not extensively reported in the current literature, its effects on cellular oxidative stress markers provide significant insights into its antioxidant efficacy.

Table 1: Effect of this compound on Cellular Reactive Oxygen Species (ROS)

| Model System | Treatment Concentration | % ROS Reduction (relative to control) | Assay Method | Reference |

| C. elegans (wild-type N2) | 50 µM | 28.1 ± 8.9% | DCFH-DA | [3][4] |

| C. elegans (transgenic CL4176, Aβ model) | 12.5 µM | 12.8 ± 3.8% | DCFH-DA | [3] |

| 25 µM | 14.0 ± 3.7% | DCFH-DA | [3] | |

| 50 µM | 22.4 ± 3.8% | DCFH-DA | [3] | |

| Gastric Cancer Cells (MKN-45 & MKN-28) | 10, 20, 40 µM | Concentration-dependent increase in ROS | Not specified | [5][6] |

Note: In the context of cancer therapy, an increase in ROS can be a pro-apoptotic mechanism. The data for gastric cancer cells reflects this compound's anti-tumor activity through the induction of oxidative stress.[5][6]

Table 2: Effect of this compound on Glutathione (GSH) Levels

| Model System | Treatment Concentration | Effect on GSH Levels | Reference |

| Gastric Cancer Cells (MKN-45 & MKN-28) | 10, 20, 40 µM | Concentration-dependent decrease | [5][6] |

Note: The reduction in GSH in cancer cells is consistent with the observed increase in ROS, contributing to the pro-apoptotic effects of this compound in this context.[5][6]

Table 3: IC50 Values of this compound in Gastric Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Assay | Reference |

| MKN-45 | 27.74 | MTT | [6] |

| MKN-28 | 19.31 | MTT | [6] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including the modulation of key signaling pathways that regulate cellular redox homeostasis.

Modulation of Glutathione Metabolism

In non-cancerous models, such as C. elegans, this compound has been shown to reprogram glutathione-centered redox metabolism. This involves the selective modulation of glutathione-S-transferases (GST) isoforms, suggesting a sophisticated mechanism for enhancing the cellular antioxidant defense system.[3][4]

Interaction with Signaling Pathways

Nrf2 Signaling Pathway: While direct and extensive studies on this compound's activation of the Nrf2 pathway are emerging, evidence from related compounds and some initial findings suggest its potential involvement. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. In gastric cancer cells, treatment with this compound was observed to reduce the total Nrf2 protein level, which, in this specific context, is linked to its anti-proliferative effects.[5] Further research is needed to fully elucidate the role of this compound in modulating the Nrf2 pathway in non-cancerous cells under oxidative stress.

AKT/GSK3β/c-Myc Signaling Pathway: this compound has been shown to suppress the phosphorylation of AKT and GSK3β, leading to a reduction in c-Myc protein expression in gastric cancer cells.[5] This pathway is intricately linked to cellular metabolism and proliferation, and its modulation by this compound contributes to the observed increase in ROS and apoptosis in these cancer cells.

Potential Interaction with the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, which is closely linked to oxidative stress. While direct evidence for this compound's modulation of the NF-κB pathway in the context of its antioxidant activity is still developing, studies on the structurally similar flavonoid, luteolin, have demonstrated potent inhibition of NF-κB activation in response to oxidative and inflammatory stimuli.[7][8][9][10][11] This suggests a promising avenue for future research into this compound's antioxidant and anti-inflammatory properties.

Experimental Protocols

This section provides an overview of the methodologies employed in the foundational research on this compound's antioxidant properties.

In Vitro Antioxidant Assays (General Protocols)

While specific data for this compound is limited, the following are standard protocols for assessing direct antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of DPPH in methanol.

-

Add various concentrations of the test compound (this compound) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[4][12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add different concentrations of the test compound to the ABTS•+ solution.

-

After a set incubation period, measure the absorbance.

-

Calculate the percentage of inhibition and the IC50 value.[12][13]

Cellular and In Vivo Antioxidant Assays

Measurement of Intracellular ROS in C. elegans using DCFH-DA

-

Synchronize a population of C. elegans.

-

Expose the worms to the desired concentrations of this compound.

-

Wash the worms and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.

-

After incubation, wash the worms to remove excess probe.

-

Mount the worms on a slide and capture fluorescence images using a fluorescence microscope.

-

Quantify the fluorescence intensity to determine the relative levels of ROS.[3]

Measurement of Glutathione (GSH) Levels

-

Culture cells to the desired confluency and treat with this compound.

-

Lyse the cells to release intracellular components.

-

Use a commercially available glutathione assay kit, which typically involves a colorimetric or fluorometric reaction.

-

Measure the absorbance or fluorescence and quantify the GSH concentration by comparing it to a standard curve.[5]

Measurement of Malondialdehyde (MDA) Levels

-

Prepare cell or tissue homogenates after treatment with this compound.

-

Perform a thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored product.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm).

-

Calculate the MDA concentration as an indicator of lipid peroxidation.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed antioxidant mechanisms of this compound.

Caption: Workflow for measuring intracellular ROS.

Conclusion and Future Directions

The foundational research on this compound clearly indicates its significant antioxidant properties, primarily demonstrated through its ability to reduce cellular ROS and modulate key metabolic and signaling pathways. Its impact on glutathione metabolism underscores a sophisticated mechanism of action beyond simple radical scavenging.

However, to fully elucidate its potential as a therapeutic agent, further research is warranted in the following areas:

-

Direct Antioxidant Capacity: Comprehensive studies using a panel of in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) on isolated this compound are crucial to determine its intrinsic radical scavenging capabilities and to provide comparative data with well-known antioxidants.

-

Nrf2 Pathway Activation: In-depth investigations are needed to confirm and detail the mechanism by which this compound may activate the Nrf2 signaling pathway in non-cancerous cells, a key pathway in cellular antioxidant defense.

-

NF-κB Pathway Modulation: Direct evidence of this compound's ability to inhibit the NF-κB pathway in response to oxidative stress would significantly strengthen its profile as an anti-inflammatory and antioxidant agent.

-

In Vivo Efficacy: Further studies in animal models of diseases associated with oxidative stress are necessary to validate the in vitro findings and to assess the bioavailability and therapeutic efficacy of this compound.

References

- 1. media.neliti.com [media.neliti.com]

- 2. Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4‐mediated NF‐κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin protects HUVECs from TNF-α-induced oxidative stress and inflammation via its effects on the Nox4/ROS-NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of luteolin on oxidative stress and inflammation in the human osteoblast cell line hFOB1.19 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Investigating the Effects of Lobetyolin on NCI-H292 Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylenic glycoside isolated from the roots of Codonopsis pilosula, has demonstrated anti-tumor properties in various cancer models. Studies have indicated its potential to inhibit cell proliferation, induce apoptosis, and suppress metastasis. The NCI-H292 cell line, derived from a human pulmonary mucoepidermoid carcinoma, is a widely used model for studying lung cancer. These application notes provide a detailed experimental design to investigate the therapeutic potential and mechanism of action of this compound in NCI-H292 cells. While specific quantitative data for this compound on NCI-H292 cells is limited, this document outlines protocols based on established methodologies and findings in other cancer cell lines, offering a robust framework for research. One study has shown that this compound can inhibit the expression of the MUC5AC gene in NCI-H292 cells[1]. Other research has noted the cytotoxic effects of this compound on a panel of cancer cell lines, which included NCI-H292[2][3].

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data based on the effects of this compound observed in other cancer cell lines, such as gastric and colon cancer. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on NCI-H292 Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Control) | 100 ± 5.2 | |

| 10 | 85 ± 4.1 | |

| 20 | 62 ± 3.5 | |

| 40 | 48 ± 2.9 | |

| 80 | 25 ± 2.1 | |

| 100 | 15 ± 1.8 |

Note: The IC50 value for this compound in NCI-H292 cells is yet to be experimentally determined. The value presented is an estimate based on studies in other cancer cell lines where IC50 values ranged from approximately 20-30 µM[4].

Table 2: Effect of this compound on Apoptosis in NCI-H292 Cells (Annexin V/PI Staining)

| Treatment | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.2 | 13.7 ± 1.9 |

Table 3: Effect of this compound on Cell Cycle Distribution in NCI-H292 Cells

| Treatment | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |

| Control | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 |

| This compound (IC50) | 70.2 ± 3.1 | 15.6 ± 1.7 | 14.2 ± 1.3 |

Table 4: Relative Protein Expression in this compound-Treated NCI-H292 Cells (Western Blot)

| Target Protein | Control | This compound (IC50) | Fold Change |

| p-AKT (Ser473) | 1.0 | 0.45 | ↓ 0.55 |

| Total AKT | 1.0 | 0.98 | - |

| p-GSK3β (Ser9) | 1.0 | 0.60 | ↓ 0.40 |

| Total GSK3β | 1.0 | 1.02 | - |

| c-Myc | 1.0 | 0.35 | ↓ 0.65 |

| Bcl-2 | 1.0 | 0.40 | ↓ 0.60 |

| Bax | 1.0 | 2.5 | ↑ 1.5 |

| Cleaved Caspase-3 | 1.0 | 4.2 | ↑ 3.2 |

| β-actin | 1.0 | 1.0 | - |

Table 5: Relative Gene Expression in this compound-Treated NCI-H292 Cells (qRT-PCR)

| Target Gene | Control | This compound (IC50) | Fold Change |

| Bax | 1.0 | 2.8 | ↑ 1.8 |

| Bcl-2 | 1.0 | 0.3 | ↓ 0.7 |

| Casp3 | 1.0 | 3.5 | ↑ 2.5 |

| CCND1 (Cyclin D1) | 1.0 | 0.5 | ↓ 0.5 |

| GAPDH | 1.0 | 1.0 | - |

Experimental Protocols

NCI-H292 Cell Culture and Maintenance

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution[5][6].

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2[5][6].

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the culture medium[5].

-

Wash the cell monolayer with sterile 1X Phosphate-Buffered Saline (PBS).

-

Add 0.05% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach[5].

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes[6].

-

Resuspend the cell pellet in fresh complete growth medium and re-plate at a ratio of 1:3 to 1:10[5].

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed NCI-H292 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours[7].

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and incubate for 24, 48, or 72 hours[8].

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9][10].

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].

-

Shake the plate for 15 minutes on an orbital shaker[11].

-

Measure the absorbance at 570 nm using a microplate reader[7].

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Procedure:

-

Seed NCI-H292 cells in 6-well plates and treat with this compound (e.g., at its predetermined IC50) for 24 hours.

-

Harvest the cells, including any floating cells from the supernatant[12].

-

Wash the cells twice with cold 1X PBS[4].

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL[13].

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubate the cells for 15 minutes at room temperature in the dark[13].

-

Add 400 µL of 1X Annexin-binding buffer to each tube[13].

-

Analyze the samples by flow cytometry within one hour[4].

-

Cell Cycle Analysis

This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed NCI-H292 cells and treat with this compound (e.g., at its IC50) for 24 hours.

-

Harvest the cells and wash with 1X PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at 4°C.

-

Centrifuge the fixed cells and wash with 1X PBS.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways.

-

Procedure:

-

Treat NCI-H292 cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Denature 30-50 µg of protein per sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., against p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes.

-

Procedure:

-

Treat NCI-H292 cells with this compound for 24 hours.

-

Isolate total RNA from the cells using a suitable kit (e.g., Trizol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR master mix, the cDNA template, and specific primers for the target genes (e.g., Bax, Bcl-2, Casp3, CCND1) and a housekeeping gene (e.g., GAPDH)[2].

-

The PCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

-

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of cell cycle arrest and apoptosis in HT-29 human colon cancer cells by the dietary compound luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin nanoparticle in chemoprevention: in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining Optimal Lobetyolin Dosage for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylenic glycoside primarily isolated from Codonopsis pilosula, has garnered significant interest for its diverse pharmacological activities, including potent anti-tumor effects.[1] Establishing the optimal dosage of this compound is a critical first step in designing robust and reproducible in vitro experiments to investigate its mechanism of action. This document provides a comprehensive guide, including detailed protocols and data interpretation, to assist researchers in determining the effective concentration range of this compound for various cell-based assays.

The primary mechanism of this compound's anti-cancer activity involves the inhibition of glutamine metabolism through the downregulation of the ASCT2 transporter.[1][2] This leads to a cascade of downstream effects, including the suppression of the AKT/GSK3β/c-Myc signaling pathway, induction of oxidative stress, and ultimately, apoptosis.[3][4]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound across different cancer cell lines as reported in the literature. This data serves as a starting point for designing dose-response experiments.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay |

| MKN-45 | Gastric Cancer | 27.74 | 24 | MTT |

| MKN-28 | Gastric Cancer | 19.31 | 24 | MTT |

| HCT-116 | Colon Cancer | Not explicitly stated, but significant effects observed at 10, 20, and 40 µM | 24 | MTT |

Table 2: Effective Concentrations of this compound for Various In Vitro Endpoints

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Observed Effect |

| MKN-45, MKN-28 | 10, 20, 40 | 24 | Dose-dependent decrease in cell viability[3] |

| MKN-45, MKN-28 | 10, 20, 40 | 24 | Dose-dependent increase in apoptosis[3] |

| MKN-45, MKN-28 | 10, 20, 40 | 24 | Increased ROS levels and decreased mitochondrial membrane potential[3] |

| MKN-45, MKN-28 | 10, 20, 40 | 24 | Reduced phosphorylation of AKT and GSK3β; reduced c-Myc expression[3] |

| HCT-116 | 10, 20, 40 | 24 | Significant suppression of cell viability[5] |

| HCT-116 | 10, 20, 40 | 24 | Increased apoptosis-related proteins (cleaved-caspase-3, cleaved-PARP)[5] |

| HCT-116 | 10, 20, 40 | 24 | Decreased ASCT2 mRNA and protein expression[5] |

Experimental Protocols

This section provides detailed protocols for key assays to determine the optimal dosage and elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Lines: Human gastric carcinoma cell lines MKN-45 and MKN-28, and human colon carcinoma cell line HCT-116 are recommended based on existing literature.

-

Culture Medium: Grow MKN-45 and MKN-28 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture HCT-116 cells in McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and helps establish the IC50 value.

-

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells (e.g., 5 x 10³ cells/well for HCT-116) in a 96-well plate and allow them to attach overnight.[1]

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0, 5, 10, 20, 40, 80, 100 µM. Ensure the final DMSO concentration is less than 0.1%.

-

Replace the medium in the wells with the this compound-containing medium and incubate for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells (e.g., 1 x 10⁶ cells/well for MKN-45) in 6-well plates and allow them to attach overnight.[3]

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.[3]

-

Harvest the cells (including floating cells) by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Western Blot Analysis for AKT/GSK3β/c-Myc Pathway

This protocol allows for the detection of changes in protein expression and phosphorylation within this key signaling pathway.

-

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-GSK3β (Ser9), anti-GSK3β, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify the mRNA expression levels of target genes such as ASCT2, p21, and bax.

-

Materials:

-

6-well plates

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-time PCR system

-

-

Procedure:

-

Treat cells with this compound as described in previous protocols.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for your genes of interest.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the housekeeping gene.[6]

-

Visualization of Pathways and Workflows

Caption: this compound inhibits the AKT/GSK3β/c-Myc pathway.

Caption: Experimental workflow for this compound dosage determination.

Caption: Logical flow of this compound's cellular effects.

References

- 1. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Western blotting [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

Application Note: In Vitro Metabolic Pathway Analysis of Lobetyolin Using UHPLC-Q/TOF-MS

Introduction

Lobetyolin, a polyacetylene glycoside found in Codonopsis Radix, is recognized for its potential antitumor, antioxidant, and anti-inflammatory properties.[1][2] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolism significantly influences its efficacy, pharmacokinetics, and potential toxicity. In vitro metabolism studies are essential for identifying metabolites, elucidating metabolic pathways, and predicting in vivo behavior.[3][4][5] This application note details a protocol for the in vitro metabolic pathway analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS). This powerful analytical technique enables the rapid separation, sensitive detection, and accurate identification of metabolites.[1][2]

Key Concepts

-

In Vitro Metabolism: The study of drug metabolism using subcellular fractions (e.g., liver microsomes, S9 fractions) or cellular models (e.g., hepatocytes) in a controlled laboratory setting.[3][4] This approach allows for the characterization of metabolic pathways and the enzymes involved.

-

UHPLC-Q/TOF-MS: A highly sensitive and selective analytical technique that combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and resolution of Q-TOF mass spectrometry. This is ideal for identifying and structurally characterizing unknown metabolites in complex biological matrices.[6][7]

Experimental Workflow

The overall experimental workflow for the in vitro metabolic analysis of this compound is depicted below.

Figure 1: General workflow for in vitro metabolism of this compound.

Protocols

1. In Vitro Incubation with Liver Microsomes

This protocol describes a typical procedure for incubating this compound with liver microsomes to generate metabolites.

-

Materials:

-

This compound

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

Water bath or incubator set to 37°C

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

-

In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (e.g., 0.5 mg/mL final protein concentration) and this compound (e.g., 10 µM final concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be, for example, 200 µL.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 400 µL).

-

Include control incubations: one without the NADPH regenerating system (to check for non-enzymatic degradation) and one without this compound (to identify background peaks).

-

Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a new tube or HPLC vial for UHPLC-Q/TOF-MS analysis.

-

2. UHPLC-Q/TOF-MS Analysis

This section provides representative parameters for the analysis of this compound and its metabolites. Parameters should be optimized for the specific instrument used.

-

UHPLC System:

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.[7]

-

Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage to elute compounds of varying polarities. For example: 0-5 min, 5-15% B; 5-10 min, 15-30% B; 10-20 min, 30-70% B; 20-25 min, 70-95% B, followed by a re-equilibration step.

-

-

Q/TOF-MS System:

-

Ionization Mode: Electrospray ionization (ESI), operated in both positive and negative modes to detect a wider range of metabolites.[6]

-

Scan Range: m/z 50-1500.[10]

-

Capillary Voltage: 3.0-4.0 kV.[9]

-

Source Temperature: 120-150°C.

-

Desolvation Gas Temperature: 400-500°C.

-

Data Acquisition: Perform MS scans to detect parent ions and MS/MS scans for fragmentation data to aid in structural elucidation. Data-dependent acquisition (DDA) is a common mode.

-

Data Presentation

Metabolite Identification

A total of 30 metabolites of this compound were identified in a study investigating its metabolism.[1][2] The table below summarizes the proposed biotransformation pathways and the corresponding mass shifts observed.

| Metabolite ID | Biotransformation | Mass Shift | Proposed Formula |

| M1 | Monohydroxylation | +16 | C20H28O9 |

| M2 | Dihydroxylation | +32 | C20H28O10 |

| M3 | Carboxylation | +30 | C20H26O10 |

| M4 | Glucuronide Conjugation | +176 | C26H36O14 |

| M5 | Glutathione Conjugation | +305 | C30H43N3O14S |

| M6 | Hydroxylation + Glucuronidation | +192 | C26H36O15 |

| M7 | Acetylation | +42 | C22H30O9 |

| M8 | Dehydration | -18 | C20H26O7 |

Note: This table is a representative summary based on common metabolic transformations. The exact metabolites and their structures would be confirmed through detailed analysis of the MS/MS fragmentation patterns.

Metabolic Pathways

The primary metabolic pathways for this compound in vitro are oxidation (Phase I), glucuronidation (Phase II), and glutathione conjugation (Phase II).[1][2]

Figure 2: Proposed metabolic pathways of this compound.

Conclusion

The described UHPLC-Q/TOF-MS method provides a robust and sensitive platform for the comprehensive analysis of this compound's in vitro metabolism. The protocol enables the identification of numerous metabolites, primarily formed through oxidation, glucuronidation, and glutathione conjugation.[1][2] This information is invaluable for understanding the disposition of this compound and is a critical step in its preclinical development. Further studies can focus on reaction phenotyping to identify the specific enzymes responsible for its metabolism and to assess the potential for drug-drug interactions.[11]

References

- 1. The in vitro/in vivo metabolic pathways analysis of lobetyol, this compound, and lobetyolinin, three polyacetylenes from Codonopsis Radix, by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labcorp.com [labcorp.com]

- 6. UHPLC-Q-TOF-MS/MS and Network Pharmacology Analysis to Reveal Quality Markers of Xinjiang Cydonia oblonga Mill. for Antiatherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Integrated Network Pharmacology [mdpi.com]

- 8. UHPLC-Q-TOF/MS unveils metabolic diversity in Paris L. and highlights medicinal potential of five newly identified species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. A comparative UHPLC-QTOF-MS/MS-based metabolomics approach reveals the metabolite profiling of wolfberry sourced from different geographical origins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

Application Notes and Protocols: Evaluating the Anti-Aging Effects of Lobetyolin Using C. elegans Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the nematode Caenorhabditis elegans as a model organism to evaluate the anti-aging properties of Lobetyolin. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways potentially involved in this compound's mechanism of action.

Introduction to C. elegans as an Aging Model

Caenorhabditis elegans is a powerful and well-established model organism for aging research due to its short lifespan of approximately 2-3 weeks, genetic tractability, and the conservation of key aging-related signaling pathways with humans.[1][2][3] Its transparency allows for the in vivo observation of age-related changes, such as the accumulation of the age pigment lipofuscin.

This compound: A Potential Anti-Aging Compound

This compound, a polyacetylene compound, has demonstrated significant anti-aging effects in C. elegans. Studies have shown that treatment with this compound can extend the lifespan of these nematodes, enhance their resistance to stress, and reduce the accumulation of age-related biomarkers.[4][5] These effects are believed to be mediated through the modulation of key signaling pathways that regulate stress response and longevity.

Data Presentation: Summary of this compound's Effects

The following tables summarize the quantitative data from studies evaluating the anti-aging effects of this compound in wild-type (N2) C. elegans.

Table 1: Effect of this compound on Lifespan of Wild-Type (N2) C. elegans

| Concentration (µM) | Mean Lifespan Extension (%) | Statistical Significance (p-value) |

| 12.5 | Not significant | > 0.05 |

| 25 | 16.7% | < 0.01 |

| 50 | 25.0% | < 0.01 |

Data derived from published research.[4][5]

Table 2: Effect of this compound on Lipofuscin Accumulation in Wild-Type (N2) C. elegans

| Concentration (µM) | Reduction in Lipofuscin (%) | Statistical Significance (p-value) |

| 12.5 | Significant Reduction | < 0.05 |

| 25 | Significant Reduction | < 0.01 |

| 50 | Significant Reduction | < 0.001 |

Data derived from published research.[4][5]

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in Wild-Type (N2) C. elegans

| Concentration (µM) | Reduction in ROS (%) | Statistical Significance (p-value) |

| 12.5 | Not significant | > 0.05 |

| 25 | Not significant | > 0.05 |

| 50 | 28.1% | < 0.05 |

Data derived from published research.[4][5]

Postulated Signaling Pathways